molecular formula C12H23N3O4 B15307169 Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate

Cat. No.: B15307169
M. Wt: 273.33 g/mol
InChI Key: OPLQQKFKFHYLNZ-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N4O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with acetic acid and a carbamimidoylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate, acetic acid, and carbamimidoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an azetidine ring.

    tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A precursor in the synthesis of the target compound.

Uniqueness

Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O4

Molecular Weight

273.33 g/mol

IUPAC Name

acetic acid;tert-butyl 3-(2-amino-2-iminoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-5-7(6-13)4-8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4)

InChI Key

OPLQQKFKFHYLNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CC(C1)CC(=N)N

Origin of Product

United States

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